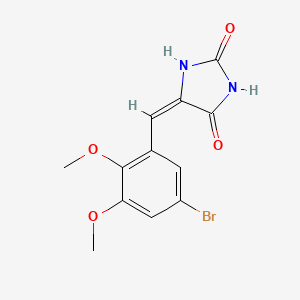

![molecular formula C15H17N3O5S2 B5522321 2-({[4-(乙酰氨基)苯基]磺酰}氨基)-4-甲基-1,3-噻唑-5-羧酸乙酯](/img/structure/B5522321.png)

2-({[4-(乙酰氨基)苯基]磺酰}氨基)-4-甲基-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiazolecarboxylic acid derivatives involves acylation of ethyl esters and anilides of 2-amino-4-methylthiazole-5-carboxylic acid to give 2-acetyl(arylsulfonyl)amino derivatives. Methylation of acetylaminothiazole followed by deacetylation leads to the formation of 2-methylamino-4-methylthiazole-5-carboxylic acid, which is then converted into esters, indicating a multi-step process for synthesizing related compounds (Dovlatyan et al., 2004).

Molecular Structure Analysis

The molecular structures of compounds closely related to ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate have been determined, showing features such as intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds (Wu et al., 2005). These structural insights provide a foundation for understanding the behavior and reactivity of the molecule.

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from related esters, demonstrating the versatility of these molecules in synthesizing a wide range of heterocyclic systems (Selič et al., 1997). This highlights the potential chemical reactivity and applicability of the molecule .

Physical Properties Analysis

Studies on related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have explored their acid-base properties, solubility, and chemical stability. Complexes with metals such as Cu(II), Co(II), and Ni(II) have been prepared, providing insights into the physicochemical properties and potential applications of these molecules (Chekanova et al., 2014).

科学研究应用

合成与表征

衍生物的合成: Dovlatyan 等人 (2004) 探讨了 2-氨基-4-甲基噻唑-5-羧酸的乙酯和苯胺酰胺的酰化反应,生成 2-乙酰(芳基磺酰)氨基衍生物。这一过程突出了从噻唑基底化合物合成各种衍生物的多功能性 (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004)。

抗青光眼活性: Kasımoğulları 等人 (2010) 从类似的噻唑化合物合成了吡唑羧酸衍生物,研究了它们对碳酸酐酶同工酶的抑制作用。这项研究暗示了潜在的医学应用,特别是在青光眼治疗中 (Kasımoğulları, Bülbül, Seçkin Arslan, & Gökçe, 2010)。

抗癌研究

- 细胞毒性评估: Gundluru 等人 (2020) 合成了一类噻唑基 α-氨基膦酸酯衍生物,对各种癌细胞系表现出显着的抗癌活性。他们的研究为噻唑衍生物在癌症治疗中的潜力提供了见解 (Gundluru, Badavath, Shaik, Sudileti, Nemallapudi, Gundala, Zyryanov, & Cirandur, 2020)。

药物代谢研究

- 药物代谢中的生物催化: Zmijewski 等人 (2006) 研究了生物催化在药物代谢中的应用,重点是制备联芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物。这项研究对于了解此类化合物在哺乳动物中的代谢途径和转化至关重要 (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006)。

药物化学

- 手性羧酸酯的合成: Cox、Prager、Svensson 和 Taylor (2003) 研究了 5-氧代-2,5-二氢异噁唑-4-羧酸乙酯的 N-酰化反应,导致形成 2-氨基烷基噁唑-5-羧酸酯。此类化学转化在药物化学领域具有重要意义 (Cox, Prager, Svensson, & Taylor, 2003)。

属性

IUPAC Name |

ethyl 2-[(4-acetamidophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-4-23-14(20)13-9(2)16-15(24-13)18-25(21,22)12-7-5-11(6-8-12)17-10(3)19/h5-8H,4H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPOFBNCPOIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

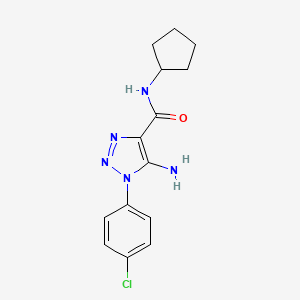

![ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)

![N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5522255.png)

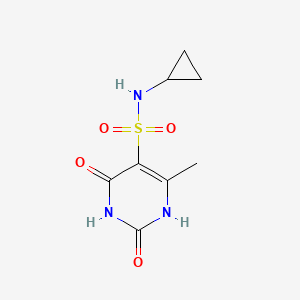

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)

![4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)

![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)

![N-((3S*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522274.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

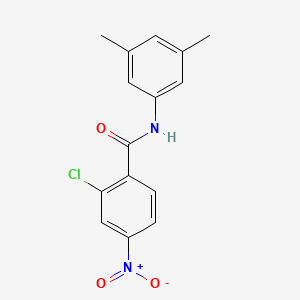

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)